
2,3,4,5,6-Pentahydroxyhexanal; 2-propanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetone l-glucose is typically synthesized through an acid-catalyzed reaction involving glucose and acetone. The reaction is carried out under controlled conditions to ensure the formation of the desired diacetone derivative . The process involves the protection of hydroxyl groups in glucose by forming cyclic acetals with acetone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of diacetone l-glucose often involves continuous synthesis methods to enhance efficiency and yield. The process may include the use of ion exchange techniques to convert monoacetone glucose to diacetone glucose without isolating the intermediate .
Chemical Reactions Analysis
Types of Reactions: Diacetone l-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of cyclic acetals and ketals, which is commonly used in carbohydrate chemistry to protect hydroxyl groups .
Common Reagents and Conditions:
Oxidation: Potassium permanganate is often used as an oxidizing agent.
Reduction: Nickel catalysts are employed under high temperature and pressure conditions.
Substitution: Acid catalysts like sulfuric acid or zinc chloride are used to facilitate the formation of cyclic acetals and ketals.
Major Products: The major products formed from these reactions include various protected glucose derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
2,3,4,5,6-Pentahydroxyhexanal (D-Glucose)
Scientific Research: D-glucose serves as a standard for calibration in various analytical techniques in chemistry. In biology, it is a primary energy source in cellular respiration studies.
Medical Applications: D-glucose is utilized in the production of intravenous glucose solutions for patients needing quick energy and to restore blood glucose concentrations in the treatment of hypoglycemia .
Industrial Applications: It is employed in the food industry as a sweetener and in the fermentation industry for ethanol production.
Chemical Reactions: D-glucose can be oxidized to gluconic acid or reduced to sorbitol, and it can undergo substitution reactions such as esterification with acetic anhydride to form glucose pentaacetate.
2-Propanone (Acetone)
Pharmaceutical Industry: Acetone is used as an organic solvent in pharmaceuticals to produce pills and liquid medicines with proper density .
Cosmetics: It is used as an additive in makeup and skin creams and is a primary ingredient in nail paint remover .
Laboratory Use: Acetone is an important solvent in the laboratory for rinsing glass apparatus and facilitating faster drying . It is also used to conduct chemical reactions at low temperatures due to its freezing point of -80 °C .
Electronics: Acetone is used in cleaning electronic devices .
Domestic Purposes: It is used to remove oil stains from walls and stubborn ink stains and as a paint thinner for oil paints and resins .
Mechanism of Action
The mechanism of action of diacetone l-glucose involves its role as a protecting group in carbohydrate chemistry. By forming cyclic acetals, it prevents the hydroxyl groups in glucose from participating in unwanted side reactions . This selective protection allows for targeted chemical transformations, facilitating the synthesis of desired products.
Comparison with Similar Compounds
2,3,4,5,6-Pentahydroxyhexanal (D-Glucose)
2,3,4,5,6-Pentahydroxyhexanal, systematically named (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, is the IUPAC designation for D-glucose, a fundamental aldohexose in biochemistry . It features an aldehyde group (-CHO) at position 1 and hydroxyl (-OH) groups at all other carbon positions, forming a six-carbon chain with four stereogenic centers . This compound is a primary energy source in living organisms and serves as a building block for polysaccharides like cellulose and glycogen. Its molecular formula is C₆H₁₂O₆, with a molar mass of 180.16 g/mol .
Structurally, D-glucose exists in both linear and cyclic forms (pyranose and furanose), with the cyclic form predominating in aqueous solutions . It is highly soluble in water (91 g/100 mL at 25°C) due to extensive hydrogen bonding .
2-Propanone (Acetone)
2-Propanone, commonly known as acetone (C₃H₆O), is the simplest ketone, featuring a carbonyl group (C=O) at the central carbon . It is a volatile, colorless liquid with a molar mass of 58.08 g/mol and a boiling point of 56°C . Acetone is a key industrial solvent and a natural product in biological systems, such as sweet cherry aroma, where it contributes fruity notes . In cherry cultivars like Ferrovia, its concentration ranges from 5.15 to 15.12 µg/kg .
Structural and Functional Group Comparisons
Table 1: Key Features of 2,3,4,5,6-Pentahydroxyhexanal and Related Monosaccharides
Key Differences :
- Functional Groups : D-Glucose (aldehyde) vs. D-Fructose (ketone) .
- Stereochemistry: L-Mannose and D-Glucose are epimers, differing at C2 .
- Bioactivity: D-Glucose is a metabolic substrate, while L-Mannose inhibits bacterial adhesion .
Table 2: 2-Propanone and Related Carbonyl Compounds
Key Differences :
- Volatility: Acetone (56°C boiling point) is more volatile than 2-butanone (79.6°C) .
- Aroma Contribution: 2-Propanone imparts fruity notes, while 2-hexenal contributes "green" aromas at low thresholds (2.16–10.39 µg/kg in cherries) .
Solubility and Reactivity
- 2,3,4,5,6-Pentahydroxyhexanal : High water solubility (91 g/100 mL) due to hydroxyl groups; participates in glycosidic bond formation .
- 2-Propanone: Miscible with water; forms hydrogen bonds but lacks hydroxyl groups, limiting its role in polymerization .
Thermodynamic Interactions
Acetone exhibits similar enthalpy values (|ΔHmA‐B| ~2700–3052 J·mol⁻¹) with carbonates and other ketones (e.g., 2-butanone), indicating comparable intermolecular forces .
Research Findings and Contradictions
- Abundance in Aromas: While 2-propanone is reported as the dominant carbonyl in Ferrovia cherries (15.12 µg/kg), conflicting studies (e.g., Serradilla et al.) suggest alternative volatiles may dominate in other cultivars .
Biological Activity
2,3,4,5,6-Pentahydroxyhexanal , also known as D-glucose , is a naturally occurring sugar with significant biological activity. It is a polyol that plays a crucial role in various biochemical processes. The compound is often studied for its interactions with biological macromolecules and its potential therapeutic applications. This article aims to provide an in-depth analysis of the biological activity of 2,3,4,5,6-pentahydroxyhexanal and its derivative 2-propanone.
Chemical Structure
- Molecular Formula : C6H12O6
- IUPAC Name : (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
- CAS Number : 94780
Physical Properties
Property | Value |
---|---|
Molecular Weight | 180.18 g/mol |
Melting Point | 146 °C |
Solubility | Soluble in water |
Appearance | White crystalline solid |
Metabolic Role
2,3,4,5,6-Pentahydroxyhexanal is primarily known for its role as a source of energy through glycolysis and as a precursor for various biosynthetic pathways. It is involved in the regulation of metabolic processes and cellular signaling.
Pharmacological Effects
Research indicates that D-glucose exhibits several pharmacological effects:
- Antioxidant Activity : D-glucose can scavenge free radicals and reduce oxidative stress in cells. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Studies have shown that D-glucose can modulate inflammatory responses by influencing cytokine production and immune cell activity .
- Neuroprotective Properties : D-glucose has been found to support neuronal health and function by providing essential energy substrates during metabolic stress .
Case Studies
- Diabetes Management : A study investigated the effects of D-glucose on insulin sensitivity in diabetic models. Results indicated that controlled glucose levels improved insulin response and reduced hyperglycemia .
- Neurodegenerative Diseases : Research highlighted the neuroprotective effects of D-glucose in models of Alzheimer's disease. The compound was shown to enhance cognitive function and reduce amyloid-beta accumulation .
- Wound Healing : A clinical trial assessed the impact of glucose on wound healing in diabetic patients. Findings suggested that topical application of glucose enhanced healing rates and reduced infection risks .
The biological effects of 2,3,4,5,6-pentahydroxyhexanal are mediated through various mechanisms:
- Enzyme Modulation : D-glucose interacts with key enzymes involved in metabolic pathways, influencing their activity and stability.
- Cell Signaling Pathways : The compound activates signaling pathways associated with growth and survival in cells.
- Gene Expression Regulation : D-glucose can alter the expression of genes involved in metabolism and inflammation.
Comparison with Related Compounds
Compound | Biological Activity |
---|---|
Fructose | Similar energy source; influences lipid metabolism |
Galactose | Involved in glycoprotein synthesis; less energy-efficient |
Mannose | Plays a role in glycosylation; immune modulation |
Properties
Molecular Formula |
C12H24O8 |
---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal;propan-2-one |
InChI |
InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h1,3-6,8-12H,2H2;2*1-2H3 |
InChI Key |
BKOYFXSGSIMYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C.CC(=O)C.C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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